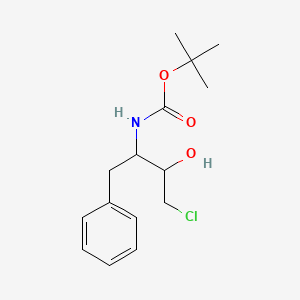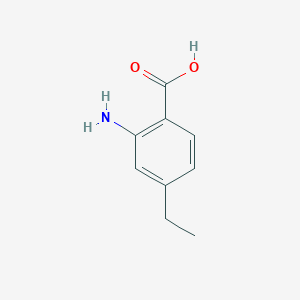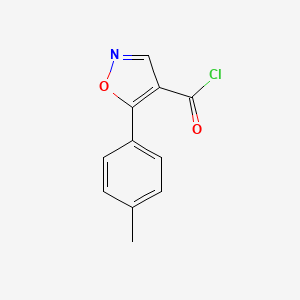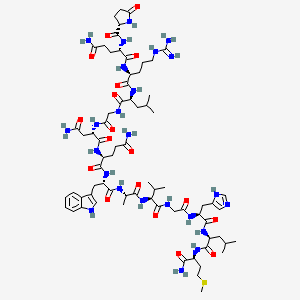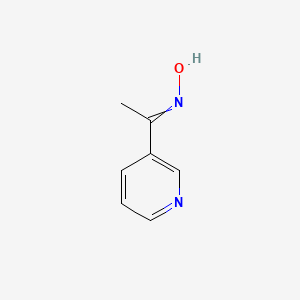
3-Acetylpyridine oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetylpyridine oxime is an organic compound with the molecular formula C7H8N2O It is a derivative of pyridine and is characterized by the presence of an oxime functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Acetylpyridine oxime can be synthesized through the reaction of 3-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is typically carried out in ethanol at elevated temperatures (around 55-60°C) to facilitate the formation of the oxime .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of similar synthetic routes as described above, with optimizations for scale-up and yield improvement.
Chemical Reactions Analysis
Types of Reactions
3-Acetylpyridine oxime undergoes various chemical reactions, including:
Reduction: Catalytic enantioselective borane reduction to form (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: Reaction with benzyl chloride to form O-benzyl oxime derivatives.
Common Reagents and Conditions
Reduction: Borane reagents in the presence of chiral catalysts.
Substitution: Benzyl chloride in the presence of a base such as sodium hydride.
Major Products Formed
Reduction: (S)-1-pyridin-3-yl-ethylamine bis hydrochloride.
Substitution: O-benzyl oxime derivatives.
Scientific Research Applications
3-Acetylpyridine oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Acetylpyridine oxime involves its interaction with specific molecular targets, leading to various biological effects. For example, its reduction product, (S)-1-pyridin-3-yl-ethylamine, may interact with enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(Pyridin-4-yl)ethanone oxime: Similar structure but with the oxime group attached to the 4-position of the pyridine ring.
3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one oxime: Contains additional methyl groups and a butanone moiety.
Uniqueness
3-Acetylpyridine oxime is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo selective reduction and substitution reactions makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
N-(1-pyridin-3-ylethylidene)hydroxylamine |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-3-2-4-8-5-7/h2-5,10H,1H3 |
InChI Key |
MSRXORUOQNNOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CN=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![tert-Butyl 2-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8815610.png)
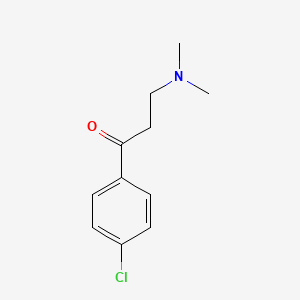
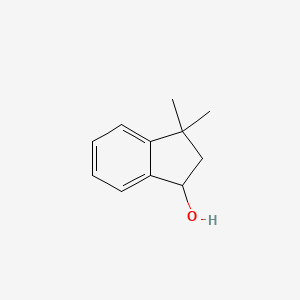
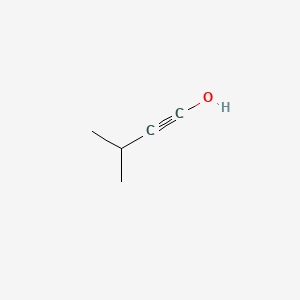
![2-Methylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B8815640.png)
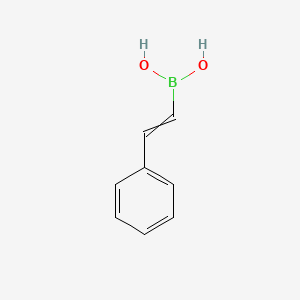
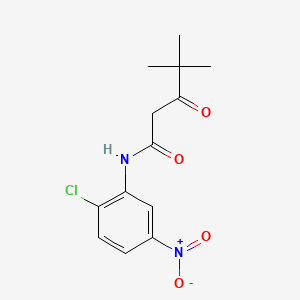
![N-[3-(hydroxyimino)butan-2-ylidene]hydroxylamine](/img/structure/B8815664.png)
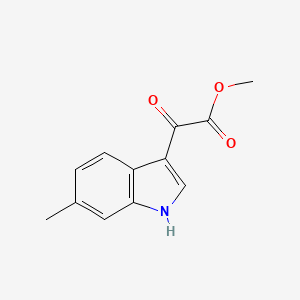
![3,7,9-trithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,10-tetraene](/img/structure/B8815670.png)
